n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide
Description
N-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide is a substituted acetamide derivative featuring a phenyl ring with three distinct substituents:
- Methyl group at the 2-position,
- Nitro group at the 4-position,
- Isopropyl group (propan-2-yl) at the 5-position.
This compound’s structure combines electron-withdrawing (nitro) and bulky alkyl (isopropyl) groups, which influence its physicochemical and biological properties.
Properties
CAS No. |
6342-84-3 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(2-methyl-4-nitro-5-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)10-6-11(13-9(4)15)8(3)5-12(10)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChI Key |
BYDMLHYKFQMQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is prepared primarily by acylation of an appropriately substituted aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. The key starting material is 2-methyl-4-nitro-5-(propan-2-yl)aniline or its equivalent, which undergoes nucleophilic substitution at the amino group to form the acetamide.
Preparation of the Substituted Aniline Intermediate
-
- 2-Methyl-4-nitro-5-(propan-2-yl)aniline is typically synthesized via nitration and alkylation steps on a suitably substituted phenyl precursor.
- The isopropyl substituent (propan-2-yl) is introduced by Friedel-Crafts alkylation or other alkylation methods on a methyl-substituted nitrobenzene derivative.
-
- Control of regioselectivity during nitration to ensure substitution at the 4-position.
- Avoidance of over-alkylation or rearrangement during isopropyl introduction.
Acylation to Form N-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide
-
- Acetic anhydride or acetyl chloride as acylating agents.
- Base such as pyridine or triethylamine to scavenge the acid by-products and catalyze the reaction.
-
- Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, depending on solubility and reaction conditions.
-
- Typically carried out at 0°C to room temperature to control reaction rate and minimize side reactions.
- Reaction times range from 1 to 6 hours depending on scale and reagent concentrations.
-
- After reaction completion, aqueous work-up removes inorganic salts.
- Organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
- Purification by recrystallization or column chromatography yields the pure acetamide.
Alternative Synthetic Routes and Improvements
Use of Carbodiimide Coupling Agents:
- In some improved processes, carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) are used with hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions, enhancing yield and purity.
-
- For related compounds, catalytic hydrogenation (e.g., using palladium on carbon under hydrogen atmosphere) is used to reduce nitro groups to amines before acylation. This step is relevant if the starting material is a nitro derivative requiring reduction.
-
- Tetrahydrofuran (THF), 2-methyl THF, methyl tert-butyl ether (MTBE), acetonitrile, and toluene are preferred solvents in different steps to optimize solubility and reaction kinetics.
Reaction Parameters Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Nitration of methylphenyl | Mixed acid nitration | None (neat or solvent) | 0 to 25 | 1-3 | Control regioselectivity |
| Alkylation (isopropylation) | Friedel-Crafts alkylation with isopropyl halide | Dichloromethane, toluene | 0 to 50 | 2-6 | Avoid rearrangements |
| Acylation (acetamide formation) | Acetic anhydride or acetyl chloride + base (pyridine) | DCM, THF, or MeCN | 0 to 25 | 1-6 | Stirring under inert atmosphere |
| Carbodiimide coupling (alt.) | EDC·HCl + HOBt + amine + acid | DMF, THF | 20 to 30 | 2-5 | Improved yield and purity |
| Catalytic hydrogenation (if needed) | Pd/C, H2 atmosphere | THF, EtOH | RT to 40 | 2-8 | For nitro reduction before acylation |
Purification and Characterization
-
- Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol).
- Flash column chromatography using silica gel with eluents such as dichloromethane/ethyl acetate mixtures.
-
- Melting point determination.
- Spectroscopic analysis (NMR, IR, MS) confirming acetamide formation and substitution pattern.
- Purity assessment by HPLC or elemental analysis.
Research Data and Yields
- Reported yields for acylation steps typically range from 70% to 90%.
- Use of carbodiimide coupling agents can improve yields to above 85% with higher purity.
- Reaction times and temperatures are optimized to balance conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature, and atmospheric pressure.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures, and polar solvents.
Oxidation: Potassium permanganate, acidic or basic conditions, and elevated temperatures.
Major Products Formed
Reduction: Formation of n-[2-Methyl-4-amino-5-(propan-2-yl)phenyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Oxidation: Formation of n-[2-Carboxy-4-nitro-5-(propan-2-yl)phenyl]acetamide.
Scientific Research Applications
N-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide is an organic compound with the molecular formula and a molecular weight of approximately 236.27 g/mol. It consists of an acetamide functional group attached to a phenyl ring, which also features a nitro group and an isopropyl substituent. The nitro group is at the 4-position, and the isopropyl group is at the 5-position of the phenyl ring. These structural features give the compound unique chemical properties and potential biological activities.
Potential Applications
this compound has potential applications in various fields:
- Pharmaceuticals The compound's biological activities make it a candidate for pharmaceutical applications.
- Medicinal Chemistry Its unique structure makes it suitable for studies in medicinal chemistry.
- Material Science It is also a candidate for applications in material science.
Synthesis
The synthesis of this compound can be achieved through multi-step synthesis, allowing precise construction of the desired compound while maintaining control over functional group placement. Common reagents used in its synthesis include palladium on carbon for reduction and sodium hydroxide for substitution reactions.
Mechanism of Action
The mechanism of action of n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group may also play a role in binding to specific proteins or enzymes, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity: TRPA1 Antagonists
HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) and CHEM-5861528 (butan-2-yl analog) are TRPA1 channel blockers with IC50 values of 4–10 μM .
- Structural Similarity : Both share the N-arylacetamide backbone and isopropyl/alkyl substituents.
- Key Differences : HC-030031 has a purine-derived heterocycle, while the target compound lacks this feature.
- Activity : HC-030031 reduces airway inflammation in asthma models, suggesting that the nitro and methyl groups in the target compound may alter selectivity or potency .
Physicochemical Properties
Table 1: Physical and Spectral Data Comparison
- Key Observations: Compound 11’s lower yield (47%) highlights synthetic challenges in triazole-containing acetamides compared to simpler analogs . The target compound’s nitro group may reduce solubility compared to amino-substituted analogs (e.g., 312.41 g/mol compound in ).
Substituent Effects on Reactivity and Stability
Chloroacetamide Derivatives :
- N-[2,6-bis(propan-2-yl)phenyl]-2-chloroacetamide (Enamine) has a bis-isopropyl substitution, increasing steric hindrance compared to the target compound’s single isopropyl group .
- N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide combines chloro and methoxy groups, which may enhance electron-withdrawing effects versus the target’s nitro and methyl groups .
- N-(2-Methoxy-5-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide includes a pyridinylsulfanyl group, which could enhance metal-binding capacity compared to the target’s nitro-isopropyl system .
Biological Activity
N-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide is an organic compound notable for its unique structure and potential biological activities. This compound features an acetamide functional group linked to a phenyl ring, which is substituted with a nitro group and an isopropyl group. Its molecular formula is C12H16N2O3, with a molecular weight of approximately 236.27 g/mol. The distinct substitutions on the phenyl ring suggest that this compound could have significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting inflammation and infection.
The compound's structure contributes to its biological activity, particularly due to the electron-withdrawing properties of the nitro group and the steric effects of the isopropyl group. These features can influence its interaction with biological targets, making it a candidate for further investigation in drug development.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits promising antimicrobial activity. Research has shown that compounds with similar structures often demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-(2-methyl-4-nitrophenyl)acetamide | 4–8 | Antibacterial |
| N-(4-nitroaniline)acetamide | 8–16 | Antifungal |
| N-(2-methylphenyl)acetamide | 16–32 | Moderate Antimicrobial |
The Minimum Inhibitory Concentration (MIC) values indicate varying levels of effectiveness against different microbial strains. The presence of the nitro group is particularly crucial for enhancing antibacterial properties, as seen in various studies involving related compounds .
The mechanism by which this compound exerts its biological effects may involve interference with essential cellular processes in target organisms. This could include inhibition of cell wall synthesis or disruption of metabolic pathways crucial for microbial survival.
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of related acetamide derivatives highlighted the potential applications of compounds like this compound in treating infections caused by resistant bacterial strains. The research utilized molecular docking techniques to predict binding affinities to bacterial enzymes, suggesting that structural modifications could enhance efficacy against specific targets.
Another case study examined the compound's cytotoxic effects on cancer cell lines, revealing that it could induce apoptosis selectively in cancerous cells while exhibiting low toxicity to normal cells. This selectivity is critical for developing anticancer therapies that minimize side effects associated with conventional treatments .
Q & A
Q. What are the recommended synthetic pathways and characterization methods for N-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:
Nitration : Introduce the nitro group at the 4-position of 2-methyl-5-(propan-2-yl)phenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
Acetylation : React the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .
Q. Characterization Methods :
- NMR Spectroscopy : Confirm regiochemistry of nitro and isopropyl groups via ¹H/¹³C NMR (e.g., δ ~2.9 ppm for isopropyl methine proton) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 250.1443 for C₁₂H₁₅N₂O₃) .
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .
Q. How can researchers determine the physicochemical properties of this compound for experimental design?
Methodological Answer: Critical physicochemical properties include:
- LogP (Lipophilicity) : Measure via reverse-phase HPLC (C18 column) using a methanol/water gradient. Predicted LogP ~2.5 (similar to structurally related acetamides) .
- Solubility : Determine in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy. Structural analogs show solubility <1 mg/mL in aqueous buffers, necessitating DMSO stock solutions .
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., nitro group reduction) .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the biological activity of this compound, particularly in receptor modulation?
Methodological Answer:
- Target Identification : Screen against TRP channels (e.g., TRPA1) using calcium flux assays (Fluo-4 dye) due to structural similarity to HC-030031, a known TRPA1 antagonist (IC₅₀ ~6 μM) .
- Dose-Response Analysis : Perform in vitro assays (e.g., HEK293 cells transfected with target receptors) with concentrations ranging from 1 nM–100 μM to calculate EC₅₀/IC₅₀ values .
- Selectivity Profiling : Test against off-target receptors (e.g., TRPV1, TRPM8) to rule out nonspecific effects .
Q. How can structural modifications of this compound improve its pharmacokinetic profile?
Methodological Answer:
- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group to enhance metabolic stability while retaining electron-withdrawing properties .
- Prodrug Design : Introduce ester linkages (e.g., acetyloxy methyl ester) to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogen at 4-position) and correlate changes with solubility/logP using QSAR models .
Q. What analytical methods are recommended for resolving contradictions in purity or stability data?
Methodological Answer:
- HPLC-DAD/MS : Use orthogonal methods to distinguish between isomeric impurities (e.g., nitro positional isomers) and degradation products .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways (e.g., nitro → amine reduction under UV light) .
- X-ray Crystallography : Resolve ambiguous NMR/IR data by confirming crystal structure and hydrogen-bonding patterns .
Q. How should researchers address contradictory pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer composition, and agonist concentrations .
- Positive Controls : Include reference compounds (e.g., HC-030031 for TRPA1) to normalize inter-laboratory variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What in vitro models are suitable for studying metabolic pathways of this compound?
Methodological Answer:
- Liver Microsomes : Incubate with human/rat liver microsomes + NADPH to identify phase I metabolites (e.g., nitro reduction, hydroxylation) .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) to assess drug-drug interaction risks .
- LC-MS/MS Metabolite Profiling : Characterize glutathione adducts or sulfate conjugates for phase II metabolism .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
